1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a butanol chain. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The molecular formula of 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol is with a molecular weight of approximately 192.21 g/mol .
This compound can be classified as an alcohol due to the presence of a hydroxyl (-OH) group. It belongs to the class of substituted phenols and is derived from benzo[d][1,3]dioxole, which is recognized for its diverse biological activities. The compound's unique structure lends itself to various synthetic pathways and potential applications in pharmacology and materials science.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol typically involves several steps:
A typical yield for the synthesis might reach up to 85% under optimized conditions. For example, reactions may be conducted in solvents like dichloroethane at controlled temperatures ranging from -10 °C to room temperature .
1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol can undergo various chemical reactions:
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol involves its interaction with specific molecular targets within biological systems. These targets may include:
Preliminary studies suggest that compounds with similar structures exhibit interactions with dopamine and serotonin receptors .
The applications of 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol span several scientific domains:
The 1,3-benzodioxole moiety represents a privileged scaffold in medicinal chemistry, characterized by a methylenedioxy bridge (-O-CH₂-O-) fused to a benzene ring. This bicyclic system forms the core structural framework of 1-(benzo[d][1,3]dioxol-5-yl)butan-2-ol, a compound with significant pharmacophoric potential. The methylenedioxy group confers distinctive electronic properties, including enhanced metabolic stability compared to simple phenyl rings, while facilitating hydrogen-bonding interactions with biological targets through its oxygen atoms. Positional isomerism at the C5 position (benzo[d][1,3]dioxol-5-yl) is particularly favored in drug design due to optimal spatial orientation for target engagement, as evidenced in numerous bioactive molecules [5] [8].
The aliphatic butan-2-ol chain appended to this aromatic system introduces a stereogenic center and molecular flexibility critical for three-dimensional target complementarity. The secondary alcohol functionality serves as a versatile synthetic handle for derivative synthesis while potentially engaging in hydrogen-bond donor/acceptor interactions within enzyme binding pockets. This structural combination yields an amphiphilic molecule capable of traversing biological membranes—a property quantified by its calculated partition coefficient (XLogP3 ≈ 1.80-2.20), which suggests favorable balance between hydrophilicity and lipophilicity [7] [8]. Comparative analysis of benzodioxolyl derivatives reveals how subtle structural variations dramatically influence bioactivity:
Interactive Table: Structural Features of Bioactive Benzodioxole Derivatives
Compound Name | Benzodioxole Substitution | Functional Groups | Key Pharmacological Properties |
---|---|---|---|
1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol | C5 | Secondary alcohol | Predicted CNS penetration, Synthetic versatility |
4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol | C5 | Primary alcohol | Anticancer activity (cell line studies) [8] |
1,1′-(1,4-Phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | C5 | Thiourea, Bis-benzodioxole | Potent EGFR inhibition (IC₅₀ 1.54-4.52 µM) [5] |
Heliotropyl acetone | C5 | Ketone | Fragrance applications, Synthetic precursor [7] |
Metabolic considerations reveal that the methylenedioxy group may undergo cytochrome P450-mediated cleavage to catechol derivatives, enabling potential prodrug strategies. Meanwhile, the hydroxyl group facilitates phase II glucuronidation, influencing clearance rates. These properties position 1-(benzo[d][1,3]dioxol-5-yl)butan-2-ol as a versatile intermediate for generating analogs with optimized pharmacokinetic profiles [7] [8].
The integration of benzodioxole motifs into pharmacophores originated from natural product inspiration, notably myristicin and safrole found in nutmeg and sassafras. Early neurological agents leveraged the benzodioxole's resemblance to catechol neurotransmitters while offering improved metabolic stability. During the 1980s-1990s, benzodioxole-containing compounds gained prominence in anticonvulsant and anxiolytic development, capitalizing on their ability to penetrate the blood-brain barrier [7]. The structural evolution toward target-specificity emerged through systematic structure-activity relationship (SAR) studies demonstrating that C5-substituted derivatives with 3-5 carbon atom chains bearing hydrogen-bonding groups exhibited optimal receptor affinities.
In oncology, benzodioxole's emergence as a pharmacophoric element accelerated following the discovery that piperonylic acid derivatives inhibited tyrosine kinases. Seminal work by Kumar et al. (2019) demonstrated that bis-benzodioxolyl thiourea compounds exhibited exceptional cytotoxicity against triple-negative breast cancer (TNBC) cells (IC₅₀ = 1.54-4.52 µM), outperforming doxorubicin while maintaining selectivity toward healthy cells [5]. This breakthrough validated the benzodioxole moiety as a privileged scaffold for oncological target engagement, particularly when conjugated with hydrogen-bond accepting functionalities.
Interactive Table: Evolution of Key Benzodioxole-Containing Pharmacophores
Era | Representative Compound | Therapeutic Focus | Structural Innovation |
---|---|---|---|
1980s | Piperonyl acetone | Fragrance/CNS | Ketone spacer at C5 position |
1990s | Paroxetine analogs | Neuropsychiatry | Benzodioxole-piperidine conjugation |
2000s | EGFR tyrosine kinase inhibitors | Oncology | 4-Anilinoquinazoline-benzodioxole fusion |
2010-Present | SBP-7455 (ULK1/2 inhibitor) | Oncology (TNBC) | Pyrimidine-benzodioxole optimization [2] |
Contemporary strategies exploit the benzodioxole scaffold in targeted protein degradation and autophagy inhibition. The 2020 discovery of SBP-7455—a dual ULK1/2 inhibitor featuring a benzo[d][1,3]dioxol-5-yl moiety—demonstrated how strategic positioning of this fragment enhances binding affinity in the ATP pocket of autophagy initiation kinases. Structural analyses revealed that C5-substituted benzodioxoles optimally occupy hydrophobic subpockets adjacent to the catalytic cleft, with the methylenedioxy oxygens forming critical hydrogen bonds with Val23 and Lys39 residues in ULK2 [2]. This exemplifies the fragment's versatility in modern drug design, enabling precise manipulation of enzymatic activity in therapeutically challenging pathways.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: